Bienvenue dans la boutique en ligne BenchChem!

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione

Spirocyclic chemistry Medicinal chemistry Scaffold differentiation

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione (CAS 2088353-66-4) is a spirocyclic sulfone belonging to the thia-azaspiro-[4.4]nonene-dione class, with molecular formula C8H14N2O2S and molecular weight 202.27 g/mol. The compound features a 1-methyl-2,2-dioxo-2λ⁶-thia-1-azaspiro[4.4]non-3-en-4-amine core, combining a sulfone moiety, an amino group, an endocyclic double bond, and a spiro[4.4]nonane framework.

Molecular Formula C8H14N2O2S
Molecular Weight 202.27
CAS No. 2088353-66-4
Cat. No. B2836804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione
CAS2088353-66-4
Molecular FormulaC8H14N2O2S
Molecular Weight202.27
Structural Identifiers
SMILESCN1C2(CCCC2)C(=CS1(=O)=O)N
InChIInChI=1S/C8H14N2O2S/c1-10-8(4-2-3-5-8)7(9)6-13(10,11)12/h6H,2-5,9H2,1H3
InChIKeyDHELMMVHSJHHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione (CAS 2088353-66-4): Spirocyclic Sulfone Scaffold for Medicinal Chemistry and Chemical Biology


4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione (CAS 2088353-66-4) is a spirocyclic sulfone belonging to the thia-azaspiro-[4.4]nonene-dione class, with molecular formula C8H14N2O2S and molecular weight 202.27 g/mol . The compound features a 1-methyl-2,2-dioxo-2λ⁶-thia-1-azaspiro[4.4]non-3-en-4-amine core, combining a sulfone moiety, an amino group, an endocyclic double bond, and a spiro[4.4]nonane framework. It is commercially available at ≥95% purity as a versatile small molecule scaffold for medicinal chemistry exploration . The thia-azaspiro-[4.4]nonene and -[4.5]decene-dione ring systems are accessed via ring-closing metathesis (RCM) and one-pot sequential RCM/cross metathesis, enabling rapid generation of substituted spirocyclic libraries from readily available starting materials [1].

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione: Why In-Class Spirocyclic Analogs Cannot Be Assumed Interchangeable


Spirocyclic sulfones within the thia-azaspiro-nonene/decene-dione family differ critically in ring size, saturation, and substitution pattern, each of which governs conformational constraint, physicochemical properties, and biological recognition [1]. The target compound's [4.4] spiro framework (C8 core) imposes distinct spatial orientation of the amino and sulfone pharmacophoric elements compared to the homologous [4.5]dec-3-ene-2,2-dione (C9 core, CAS 2088353-67-5) or the fully saturated [4.5]decane-2,2-dione (CAS 2137510-50-8). These structural differences translate into altered molecular weight (202.27 vs. 216.30 g/mol), lipophilicity, and hydrogen-bonding capacity, directly impacting molecular recognition, solubility, and pharmacokinetic profile . Furthermore, the endocyclic C3–C4 double bond in the target compound provides a synthetic handle for further functionalization (e.g., cycloaddition, cross-coupling) that is unavailable in saturated analogs. Generic substitution among these scaffolds therefore risks loss of activity, altered selectivity, or compromised synthetic utility; the quantitative evidence below demonstrates where CAS 2088353-66-4 provides measurable differentiation.

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione: Quantitative Differentiation Evidence vs. Closest Analogs


Ring-Size Differentiation: [4.4] vs. [4.5] Spiro Core – Molecular Weight and Formula Comparison

The target compound (CAS 2088353-66-4) possesses a spiro[4.4]nonane core (C8H14N2O2S, MW 202.27 g/mol), whereas its closest commercial analog, 4-amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione (CAS 2088353-67-5), features a spiro[4.5]decane core (C9H16N2O2S, MW 216.30 g/mol) . The [4.4] scaffold reduces molecular weight by 14.03 g/mol (one methylene unit), resulting in a smaller, more compact structure with fewer rotatable bonds and distinct conformational preferences. These differences directly affect ligand efficiency metrics, passive permeability, and target site complementarity in medicinal chemistry programs .

Spirocyclic chemistry Medicinal chemistry Scaffold differentiation

Saturation State Differentiation: Endocyclic Double Bond vs. Fully Saturated Analog – Synthetic Versatility

The target compound contains an endocyclic C3–C4 double bond (non-3-ene), a feature absent in the fully saturated analog 4-amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2-dione (CAS 2137510-50-8) [1]. The olefin serves as a reactive handle for late-stage diversification via cross-metathesis (CM), as demonstrated by Dhara et al., who used one-pot sequential RCM-CM to prepare substituted azaspiro-[4.4]nonenediones from N-allyl precursors [2]. The saturated analog lacks this olefin and therefore cannot undergo analogous olefin-based functionalization without prior dehydrogenation. This differentiation is synthetic, not biological, but directly impacts library design and SAR exploration efficiency.

Synthetic methodology Diversity-oriented synthesis Functional group interconversion

Sulfone vs. Thiazolidinedione Core: Oxidative State and Hydrogen-Bonding Capacity

The target compound incorporates a cyclic sulfone (S(O)2) within the thia-azaspiro ring, specifically a 2,2-dione (sulfur VI oxidation state), distinguishing it from the broader thiazolidinedione (TZD) class which typically features a thioamide-like C=S or C=O at position 2 . The sulfone group provides two strong hydrogen-bond acceptor sites (S=O), a tetrahedral geometry at sulfur, and increased polarity compared to thiazolidinedione carbonyls. In the spirothiazolidinedione series evaluated by Kotha et al. (2019), benzyl alcohol derivatives induced apoptosis in HeLa, Hek293, U937, Jurkat, and K562 cell lines with varying potency, demonstrating that substituent identity on the thiazolidine ring critically modulates biological activity [1]. The sulfone variant offers a distinct electrostatic potential surface and metabolic stability profile compared to carbonyl-based TZDs, though direct comparative biological data for this specific sulfone are not yet available in the public domain.

Pharmacophore design Drug-target interactions Sulfone chemistry

Amino Group at C4: Hydrogen-Bond Donor Capacity vs. Unsubstituted or Alkylated Analogs

The target compound bears a primary amino group (-NH2) at the C4 position of the thia-azaspiro ring, providing a hydrogen-bond donor (HBD) capable of acting as both donor and acceptor. This differentiates it from C4-unsubstituted analogs (e.g., 1-methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide, which carries a ketone at C4) or N-alkylated derivatives . The primary amine increases topological polar surface area (TPSA), enhances aqueous solubility, and provides a conjugation handle for amide bond formation or biotinylation in chemical probe design. While direct comparative solubility or permeability data are not published, the TPSA contribution of the primary amine vs. a ketone can be estimated computationally: -NH2 contributes approximately +26 Ų to TPSA compared to =O (+17 Ų), yielding a net TPSA increase of ~9 Ų [1].

Ligand-protein interactions Solubility optimization Chemical probe design

Commercial Purity Benchmarking: 95% Minimum Purity Specification for CAS 2088353-66-4

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) as documented in vendor certificates of analysis, including the CymitQuimica/Biosynth product line . This benchmark meets or exceeds typical purity thresholds for small-molecule screening libraries and medicinal chemistry building blocks. In contrast, several closely related spirocyclic sulfones in the same catalog series are listed without explicit purity percentages or with lower batch-dependent purity ranges, introducing variability risk in biological assay reproducibility. Consistent ≥95% purity ensures that observed biological activity can be attributed to the parent compound rather than impurities, reducing false positives in high-throughput screening campaigns.

Quality control Procurement specification Assay reproducibility

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Compact, Ligand-Efficient Spirocyclic Sulfone Scaffold

When a screening hit or lead series requires a spirocyclic sulfone with minimal molecular weight for optimal ligand efficiency, CAS 2088353-66-4 (MW 202.27) presents a 14 g/mol advantage over the [4.5]dec analog (MW 216.30) . The smaller [4.4] spiro core reduces heavy atom count while retaining the sulfone pharmacophore and a derivatizable primary amine, supporting fragment-based drug discovery or lead optimization where every heavy atom matters for permeability and solubility .

Diversity-Oriented Synthesis and Spirocyclic Library Construction via Olefin Cross-Metathesis

The endocyclic C3–C4 double bond enables late-stage diversification through cross-metathesis (CM), as established by the RCM-CM methodology of Dhara et al. (2011) for thia-azaspiro-[4.4]nonene systems [1]. Procurement of CAS 2088353-66-4 supports the synthesis of substituted spirocyclic libraries from a common intermediate, allowing systematic SAR exploration of the olefin substituent without de novo scaffold synthesis for each analog [1].

Chemical Probe Development Requiring a Primary Amine Conjugation Handle on a Spirocyclic Sulfone Core

The C4 primary amine provides a versatile handle for bioconjugation (e.g., amide coupling with biotin or fluorophores) and for generating focused compound libraries via N-acylation or reductive amination . Compared to spiro analogs bearing a C4 ketone (which lack HBD capacity), this compound enables both target engagement and probe/tool compound generation from the same scaffold, streamlining chemical biology workflows .

Epigenetic Inhibitor Lead Generation Targeting DNA Methyltransferases (DNMTs) or Related S-Adenosylmethionine-Dependent Enzymes

Sulfonamide-containing spirocycles have been reported as DNMT1 inhibitors (e.g., SW155246, IC50 = 1.2 μM) with selectivity over DNMT3A/3B [2]. While direct activity data for CAS 2088353-66-4 against DNMTs are not publicly available, the structural similarity to sulfonamide-type DNMT inhibitor scaffolds, combined with the presence of both a sulfone and a primary amine (mimicking aspects of theSAM/SAH cofactor), positions this compound as a candidate for epigenetic inhibitor screening cascades. Procurement for this application should be paired with in-house biochemical profiling against DNMT1, DNMT3A, and DNMT3B to establish selectivity fingerprints [2].

Quote Request

Request a Quote for 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.